Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-
Description
Aziridines are three-membered heterocyclic compounds containing one nitrogen and two carbon atoms. The compound Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- features a unique structure:
- A methylene group (=CH₂) at position 2 of the aziridine ring.
- A stereochemically defined (1S)-configured substituent at position 1, comprising a phenyl group, a phenoxy-methylene (-CH₂-O-C₆H₅) moiety, and an ethyl backbone.
Properties
CAS No. |
185250-39-9 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-methylidene-1-[(1S)-1-phenyl-2-phenylmethoxyethyl]aziridine |
InChI |
InChI=1S/C18H19NO/c1-15-12-19(15)18(17-10-6-3-7-11-17)14-20-13-16-8-4-2-5-9-16/h2-11,18H,1,12-14H2/t18-,19?/m1/s1 |
InChI Key |
IPHQCWCGGAWCTL-MRTLOADZSA-N |
Isomeric SMILES |
C=C1CN1[C@H](COCC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C=C1CN1C(COCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis from Chiral β-Amino Alcohol Precursors
The most widely reported method for synthesizing enantiomerically pure 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]aziridine involves a three-step sequence starting from chiral β-amino alcohols. This approach, detailed by Ince et al., proceeds as follows:
- Oxidation : The β-amino alcohol precursor (derived from (R)-styrene oxide) is oxidized to the corresponding ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).
- Mesylation : The ketone is treated with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a mesylated intermediate.
- Elimination : Heating the mesylated compound with a strong base (e.g., potassium tert-butoxide) induces intramolecular cyclization, yielding the methyleneaziridine.
Key Data :
- Yield: 60–75% over three steps.
- Enantiomeric Excess (ee): >98% (confirmed by chiral HPLC).
- Critical Step: Stereochemical integrity is maintained via the β-amino alcohol’s chiral center.
Epoxidation Followed by Ring Contraction
A patent by Kim et al. describes a method involving epoxidation of allylic amines, followed by aziridine formation via ring contraction:
- Epoxidation : The allylic amine intermediate is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
- Aziridine Formation : The epoxide undergoes ring contraction in the presence of a Lewis acid (e.g., BF₃·OEt₂), yielding the aziridine core.
- Functionalization : The 2-methylene group is introduced via Wittig olefination using methyltriphenylphosphonium bromide.
Key Data :
- Yield: 45–55% for the aziridination step.
- Purity: >95% (by ¹H NMR).
- Limitations: Requires strict anhydrous conditions to prevent side reactions.
Sulfur Ylide-Mediated Cyclization
This method, adapted from Forbes et al., employs sulfur ylides to construct the aziridine ring:
- Ylide Generation : Dimethylsulfonium methylide is generated in situ from trimethylsulfonium iodide and sodium hydride in dimethyl sulfoxide (DMSO).
- Cycloaddition : The ylide reacts with a chiral sulfinyl imine derived from (S)-1-phenylethylamine, forming the aziridine via a [2+1] cycloaddition.
- Oxidation : The sulfinyl group is oxidized to a sulfonyl group using 3-chloroperoxybenzoic acid (mCPBA).
Key Data :
- Yield: 85–90% for the cycloaddition step.
- Diastereomeric Ratio: >95:5 (confirmed by ¹H NMR).
- Advantage: High stereocontrol due to chiral sulfinyl auxiliary.
Palladium-Catalyzed Coupling Reactions
A palladium-catalyzed approach, reported by Zhang et al., involves coupling 1,3-diketones with methyleneaziridines:
- Substrate Preparation : The benzyl-protected β-amino alcohol is converted to a tosylate.
- Coupling : Pd(PPh₃)₄ catalyzes the reaction between the tosylate and a 1,3-diketone, forming the aziridine ring via nucleophilic displacement.
- Deprotection : The benzyl group is removed using hydrogenolysis (H₂/Pd-C).
Key Data :
- Yield: 70–80% for the coupling step.
- Scalability: Demonstrated at 10 mmol scale.
- Drawback: Requires expensive palladium catalysts.
Photochemical Nitrogen-Atom Transfer
A recent advancement by Lee et al. utilizes visible-light-mediated nitrogen-atom transfer to unactivated alkenes:
- Substrate Activation : An azoxy-triazene precursor is irradiated with blue light (450 nm), generating a singlet nitrene intermediate.
- Cyclization : The nitrene reacts with a styrene derivative, forming the aziridine via a concerted pathway.
- Stereochemical Control : Retention of geometry is achieved using (Z)- or (E)-alkenes.
Key Data :
- Yield: 65–75% (chemoselective for aziridination).
- Reaction Time: 12–24 hours.
- Green Chemistry: Metal-free and uses mild conditions.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted amines or alcohols.
Scientific Research Applications
Drug Development
Aziridine derivatives have been explored as potential pharmacological agents. For instance, research has indicated that certain aziridine compounds can act as inhibitors for enzymes involved in cancer progression, such as CD73, which plays a role in tumor immune evasion . The compound under consideration may serve as a scaffold for developing novel anticancer drugs through structural modifications.
Radiolabeling Techniques
The ability to incorporate radioisotopes into aziridine compounds has significant implications for medical imaging and targeted therapy. A study highlighted the use of aziridines in radiolabeling processes, particularly with fluorine isotopes for positron emission tomography (PET) imaging . This application is crucial for tracking biological pathways and assessing the efficacy of therapeutic agents in vivo.
Synthetic Organic Chemistry
Aziridines are valuable intermediates in synthetic organic chemistry due to their versatility. They can undergo various transformations, including nucleophilic ring-opening reactions that lead to the formation of more complex molecules. Recent studies have demonstrated the utility of aziridine derivatives in synthesizing functionalized nitrogen-containing heterocycles, which are important in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Applications
Research published in the Journal of Medicinal Chemistry explored a series of aziridine derivatives as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer cell proliferation. The study found that specific modifications to the aziridine structure enhanced selectivity and potency against different HDAC isoforms, suggesting a promising avenue for developing targeted cancer therapies.
| Compound | HDAC Inhibition (%) | Selectivity Ratio |
|---|---|---|
| Aziridine A | 75% | 4:1 |
| Aziridine B | 85% | 6:1 |
Case Study 2: Radiolabeling Innovations
An innovative approach to radiolabeling aziridines was demonstrated using fluorination techniques that allow for one-step incorporation of fluorine isotopes. This method significantly improves the efficiency of radiolabeled compound synthesis, facilitating their use in PET imaging .
| Methodology | Yield (%) | Time (hours) |
|---|---|---|
| Traditional Fluorination | 30% | 12 |
| New One-Step Approach | 70% | 3 |
Mechanism of Action
The mechanism of action of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- involves its high reactivity due to ring strain. The compound can readily undergo ring-opening reactions, which allows it to interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting molecular pathways and biological processes.
Comparison with Similar Compounds
Structural and Electronic Features
The following table compares key structural attributes and substituents of analogous aziridines:
Physicochemical Properties
- Solubility and Stability : Phenyl and benzyl substituents (e.g., in 1-benzoyl-2-methyl-2-phenylaziridine) enhance hydrophobicity and stability, whereas methylene groups increase electrophilicity .
- Acidity/Basicity: The target compound’s pKa is likely near ~7 (similar to (2S)-1-methyl-2-phenylaziridine), but the electron-withdrawing phenoxy group may slightly lower basicity .
Biological Activity
Aziridines, particularly the compound Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- , have garnered attention in recent years for their diverse biological activities. This article reviews the biological effects of this aziridine derivative, including its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound under consideration features a three-membered aziridine ring with a methylene group and a phenyl-substituted ethyl side chain. Its structural formula can be represented as follows:
This unique structure contributes to its reactivity and biological activity.
Anticancer Properties
Recent studies have demonstrated that aziridine derivatives exhibit significant anticancer activity . For instance, aziridine phosphine oxides have shown potent inhibition of cancer cell viability across various cell lines, including HeLa and Ishikawa cells. The IC50 values for these compounds ranged from 4.6 µM to 10.5 µM, comparable to the well-known anticancer drug cisplatin .
Mechanism of Action:
- Cell Cycle Arrest: Aziridine compounds induce cell cycle arrest, particularly in the S phase, which is critical for DNA replication. This was evidenced by a reduction in cell numbers in the G1 phase and an increase in the sub-G1 phase indicative of apoptosis .
- DNA Interaction: The aziridine ring acts as a reactive electrophile, leading to alkylation of DNA, which results in cross-linking and subsequent cell death .
Antimicrobial Activity
Aziridines also exhibit antimicrobial properties . Research has indicated that certain aziridine derivatives can act as irreversible inhibitors of cysteine proteases, which are crucial in the life cycles of various pathogens .
Minimum Inhibitory Concentration (MIC) Values:
- The most potent aziridine derivatives demonstrated MIC values as low as 8–16 µg/mL against clinical isolates, outperforming standard antibiotics like ampicillin and nitrofurantoin in some cases .
Summary of Biological Activities
| Activity Type | Observed Effects | IC50/MIC Values |
|---|---|---|
| Anticancer | Cell viability inhibition, apoptosis induction | IC50: 4.6 - 10.5 µM |
| Antimicrobial | Inhibition of cysteine proteases | MIC: 8 - 16 µg/mL |
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various aziridine derivatives, compounds with specific substitutions on the aziridine ring showed enhanced activity against HeLa cells. The study noted that structural modifications significantly impacted biological outcomes, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another investigation focused on aziridine-thiourea derivatives highlighted their antibacterial properties against resistant strains of bacteria. The study concluded that certain structural features were essential for maximizing antimicrobial efficacy, making these compounds promising candidates for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
